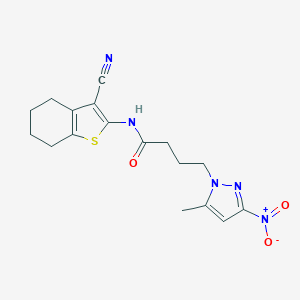
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a complex organic compound that features a benzothiophene core, a cyano group, and a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Core: Starting from a suitable thiophene derivative, cyclization reactions can be employed to form the benzothiophene core.
Introduction of the Cyano Group: Nitrile groups can be introduced via nucleophilic substitution reactions.
Formation of the Pyrazole Moiety: Pyrazole rings are often synthesized through condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step involves coupling the benzothiophene core with the pyrazole moiety under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene core or the pyrazole ring.
Reduction: Reduction reactions could target the nitro group on the pyrazole moiety.
Substitution: Various substitution reactions can occur, especially at positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂, or other peroxides.
Reducing Agents: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could convert nitro groups to amines.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-(5-methyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-(3-nitro-1H-pyrazol-1-yl)butanamide: Different position of the nitro group.
Uniqueness
The presence of both the cyano and nitro groups in N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE may confer unique electronic properties, making it particularly interesting for applications in material science and medicinal chemistry.
属性
分子式 |
C17H19N5O3S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(5-methyl-3-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C17H19N5O3S/c1-11-9-15(22(24)25)20-21(11)8-4-7-16(23)19-17-13(10-18)12-5-2-3-6-14(12)26-17/h9H,2-8H2,1H3,(H,19,23) |
InChI 键 |
URJJPWBUILNXJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=NN1CCCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















